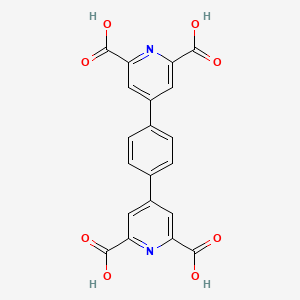
4,4'-(1,4-Phenylene)bis(pyridine-2,6-dicarboxylic acid)
Vue d'ensemble
Description
4,4’-(1,4-Phenylene)bis(pyridine-2,6-dicarboxylic acid), also known as DN-S11, is a versatile ligand that can be used to construct new solar fuel materials, catalysts and more . The pyridine-2,6-dicarboxylic acid (PDC) functionalization enables it to adsorb strongly to metal oxides such as TiO2 and SiO2, but it can also serve as a multidentate ligand to many different metal ions .
Synthesis Analysis
The synthesis of 4,4’-(1,4-Phenylene)bis(pyridine-2,6-dicarboxylic acid) can be achieved from 2-Acetylpyridine and Terephthalaldehyde .Molecular Structure Analysis
The molecular formula of 4,4’-(1,4-Phenylene)bis(pyridine-2,6-dicarboxylic acid) is C36H24N6 . It forms blue fluorescent ribbon aggregates in a pH-modulated solvent of DMSO/H2O .Chemical Reactions Analysis
This compound has been observed to interact with iron (II) cations (Fe2+) with high specificity based on its etching effects on the blue fluorescent ribbon aggregates . The complexing of two terpyridine functional groups with Fe2+ leads to the gradual “etching” of the aggregates of PBTPy .Physical And Chemical Properties Analysis
The compound has a melting point of 340 °C (dec.) (lit.) . Its predicted boiling point is 727.8±55.0 °C and its predicted density is 1.227±0.06 g/cm3 . It appears as a powder to crystal in form and its color ranges from white to yellow to orange .Applications De Recherche Scientifique
Synthesis of Polyimides : These compounds can be used to synthesize polyimides, leading to the creation of transparent, flexible, and tough films with high tensile strength and conductivity (Sun, Yang, & Lu, 1997).
Fabrication of Novel Poly(amide-imide)s : They are instrumental in the synthesis of new diimide-dicarboxylic acids, such as 4-phenyl-2,6-bis(4-trimellitimidophenyl)pyridine, used in creating poly(amide-imide)s with good solubility in polar aprotic solvents (Behniafar & Banihashemi, 2004).
Self-assembly of Coordination Polymers : Long bis(4-pyridyl) ligands derived from these compounds are used in the self-assembly of coordination polymers and architectures to achieve structural motifs with long metal-metal separations (Banfi et al., 2002).
Construction of Metal-Organic Complexes : These ligands can be used to construct metal-organic complexes based on paddlewheel SBU, including discrete molecular chairs, 1D molecular-chair-based coordination polymers, and two-dimensional wavelike layer structures (Dai et al., 2009).
Fabrication of Blue Light-Emitting Diodes : Conjugated copolymers with fragments of 2,6-pyridylvinylene and 1,4-phenylenevinylene from these compounds are potential candidates for efficient blue light-emitting diodes (Barashkov, Olivos, & Ferraris, 1997).
Tuning Luminescence in Polymers : Protonation of similar molecules can control chain structure and tune luminescence in heteroatomic conjugated polymers (Monkman et al., 2002).
Electroactive Polymer Synthesis : These compounds can lead to the synthesis of highly electroactive polymers with low oxidation potential (Larmat et al., 1996).
Solvent-free Synthesis : New derivatives of 4,4'-(1,4-phenylene)-bis-(2,6-di-aryl pyridine) were prepared through solvent-free synthesis using a green and reusable catalyst (Behmadi et al., 2011).
Mécanisme D'action
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
Propriétés
IUPAC Name |
4-[4-(2,6-dicarboxypyridin-4-yl)phenyl]pyridine-2,6-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O8/c23-17(24)13-5-11(6-14(21-13)18(25)26)9-1-2-10(4-3-9)12-7-15(19(27)28)22-16(8-12)20(29)30/h1-8H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFROVLZZNLBPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=C2)C(=O)O)C(=O)O)C3=CC(=NC(=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(1,4-Phenylene)bis(pyridine-2,6-dicarboxylic acid) | |
CAS RN |
164173-99-3 | |
| Record name | 4,4'-(1,4-phenylene)bis(pyridine-2,6-dicarboxylic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



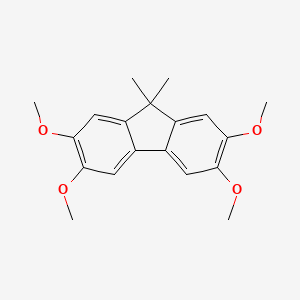
![3,8-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline](/img/structure/B8196164.png)
![5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalic acid](/img/structure/B8196165.png)
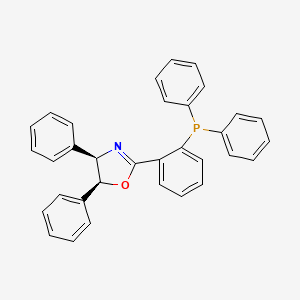
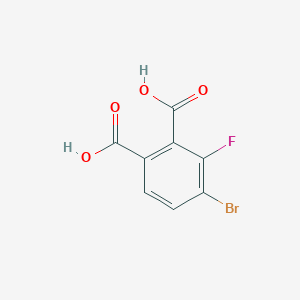
![2,3,6,7,14,15-Hexaphenyl-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B8196191.png)
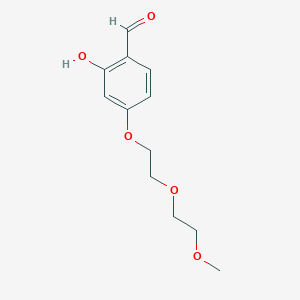
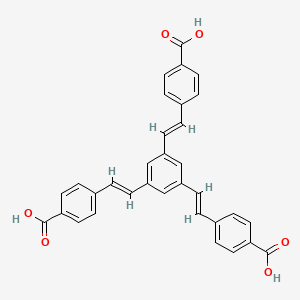




![N-(6-oxo-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide](/img/structure/B8196244.png)
